Ethyl 3-(4-methoxyphenyl)dec-2-enoate
Description
Ethyl 3-(4-methoxyphenyl)dec-2-enoate is an α,β-unsaturated ester featuring a 4-methoxyphenyl substituent at the β-position and a dec-2-enoate chain.
Properties
CAS No. |
654640-31-0 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)dec-2-enoate |
InChI |
InChI=1S/C19H28O3/c1-4-6-7-8-9-10-17(15-19(20)22-5-2)16-11-13-18(21-3)14-12-16/h11-15H,4-10H2,1-3H3 |
InChI Key |
VODSTSOQBZQOHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CC(=O)OCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methoxyphenyl)dec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)dec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)dec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)dec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)dec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity and physicochemical properties of α,β-unsaturated esters are highly sensitive to substituent variations. Below is a comparative analysis of Ethyl 3-(4-methoxyphenyl)dec-2-enoate and key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Findings
Ketone-containing analogs (e.g., Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate) may exhibit reduced stability due to oxidative susceptibility .
No cytotoxic data exist for this compound in the provided evidence, suggesting a need for targeted assays.
Biological Activity
Ethyl 3-(4-methoxyphenyl)dec-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of esters and features a methoxyphenyl group, which is often associated with various biological effects. Research indicates that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 282.39 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
The mechanism by which this compound exerts its anti-inflammatory effects involves the modulation of signaling pathways associated with inflammation. It appears to act on the NF-kB pathway, leading to reduced expression of inflammatory mediators.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values comparable to standard antibiotics. -
Inflammation Model in Rats :
In a carrageenan-induced paw edema model, the compound demonstrated a dose-dependent reduction in inflammation, suggesting its potential application in treating inflammatory conditions.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
- Structural Modifications : Investigating derivatives of this compound to enhance potency and selectivity against specific pathogens or inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
